(R)-3-(Boc-aminomethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPQHXGYYXYTDN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501203561 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879275-33-9 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879275-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone Chiral Building Block: A Technical Guide to (R)-3-(Boc-aminomethyl)piperidine

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Among these crucial intermediates is (R)-3-(Boc-aminomethyl)piperidine, a versatile molecule whose structural features are pivotal in the creation of a range of therapeutic agents. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.

Nomenclature and Structural Identification

This compound is systematically known as tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate . Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) number, 879275-33-9 .

The molecule incorporates a piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom. The key features of its structure are:

-

A chiral center at the 3-position of the piperidine ring, with the (R)-configuration. This specific stereochemistry is often critical for the biological activity of the final drug molecule.

-

An aminomethyl group at the 3-position, providing a crucial linkage point for further synthetic modifications.

-

A tert-butyloxycarbonyl (Boc) protecting group attached to the exocyclic amine. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This allows for selective reactions at other positions of the molecule, such as the piperidine nitrogen.

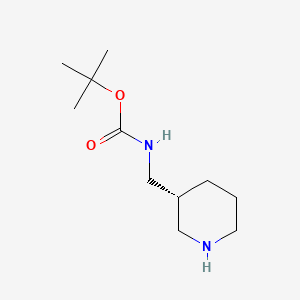

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for process development, formulation, and quality control.

| Property | Value | Source |

| CAS Number | 879275-33-9 | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [] |

| Molecular Weight | 214.30 g/mol | |

| Appearance | Colorless to light yellow liquid or low melting solid | [2] |

| Topological Polar Surface Area (TPSA) | 50.4 Ų | |

| XLogP3-AA | 1.2 |

Spectroscopic Characterization:

While a comprehensive, publicly available dataset is limited, typical spectroscopic data for related aminopiperidine derivatives provide an expected profile. For the racemic N-Boc protected 3-aminomethylpiperidine (CAS 162167-97-7), the following 1H NMR data is available, which can serve as a reference.

-

¹H NMR (Reference for 3-(Boc-aminomethyl)piperidine, CAS 162167-97-7) : The spectrum would be expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), protons on the piperidine ring (a complex multiplet region between ~1.0-3.5 ppm), and the aminomethyl protons.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the carbamate and the piperidine amine, C-H stretching of the alkyl groups, and a strong C=O stretching band for the carbamate group.[2]

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a key challenge, often starting from chiral precursors or involving a resolution step. While specific, detailed protocols in peer-reviewed literature are scarce, patent literature often provides insights into manufacturing processes. A common conceptual approach involves the synthesis of a racemic mixture followed by chiral resolution, or an asymmetric synthesis from a chiral starting material.

Conceptual Synthetic Workflow:

A plausible synthetic route can be envisioned starting from a suitable pyridine derivative, which is then reduced and functionalized.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical Example based on similar transformations):

The following protocol is a representative example of how such a synthesis might be approached, based on common organic chemistry principles. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reduction of Pyridine-3-carbonitrile: To a solution of pyridine-3-carbonitrile in an appropriate solvent (e.g., methanol or ethanol), a hydrogenation catalyst (e.g., Rh/C or Raney Nickel) is added. The mixture is then subjected to hydrogenation under pressure until the reaction is complete, yielding 3-(aminomethyl)piperidine.

-

Boc Protection: The crude 3-(aminomethyl)piperidine is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. A base (e.g., triethylamine or diisopropylethylamine) is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until the starting material is consumed, yielding racemic 3-(Boc-aminomethyl)piperidine.

-

Chiral Resolution: The racemic mixture is dissolved in a suitable solvent, and a chiral resolving agent, such as a derivative of tartaric acid, is added. The diastereomeric salts are allowed to crystallize, and the desired diastereomer is isolated by filtration.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the enantiomerically pure this compound, which is then extracted with an organic solvent. The solvent is removed under reduced pressure to yield the final product.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, with a nucleophilic piperidine nitrogen and a protected primary amine, allows for sequential and controlled introduction into larger molecular scaffolds.

Key Therapeutic Areas:

-

Antipsychotic Agents: This class of compounds is frequently used as intermediates in the synthesis of novel antipsychotic drugs.[4] The piperidine moiety is a common feature in many centrally acting agents, and the specific stereochemistry and functional handles of this building block are leveraged to achieve desired pharmacological profiles.

-

Enzyme Inhibitors: The molecule is utilized in the synthesis of various enzyme inhibitors for chemical biology research and drug discovery.[4] The piperidine scaffold can be elaborated to interact with the active sites of target enzymes, while the aminomethyl group provides a point of attachment for other pharmacophoric elements.

-

Modular Ligand Construction: In the broader context of medicinal chemistry, it is employed in modular ligand construction and the diversification of heterocyclic compound libraries.[] This allows for the rapid generation of a multitude of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available data for the racemic mixture and similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as causing skin corrosion/irritation.[5] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Storage:

The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to ensure its stability and prevent degradation.[5]

Conclusion

This compound is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its unique structural and stereochemical features make it an indispensable tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working in the field of medicinal chemistry. The continued use of this and similar building blocks will undoubtedly contribute to the discovery and development of the next generation of therapeutic agents.

References

- 2. (R)-1-BOC-3-(Aminomethyl)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-Aminomethyl-1-N-Boc-piperidine(162167-97-7) 1H NMR spectrum [chemicalbook.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. (±)-3-(Boc-氨基甲基)哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to (R)-3-(Boc-aminomethyl)piperidine: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-3-(Boc-aminomethyl)piperidine, a valuable chiral building block in modern medicinal chemistry. This document details its chemical identity, properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a piperidine derivative carrying a Boc-protected aminomethyl group at the 3-position. The presence of the tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine enhances its stability and utility in multi-step organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate |

| CAS Number | 140645-23-4, 879275-33-9 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

Synonyms:

-

3(R)-Aminomethyl-piperidine-1-carboxylic acid tert-butyl ester

-

tert-butyl (3R)-3-piperidinylmethylcarbamate

-

(R)-1-N-Boc-3-(aminomethyl)piperidine

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid or low melting solid |

| Density | 0.997 g/mL at 25 °C |

| Boiling Point | 299.4 °C at 760 mmHg |

| Refractive Index | n20/D 1.473 |

| Storage Temperature | 2-8°C |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a critical aspect of its utility. While various synthetic routes to piperidine derivatives exist, a common strategy involves the preparation of a racemic mixture followed by chiral resolution, or an asymmetric synthesis from a chiral precursor. A representative experimental protocol for the synthesis of the racemic compound, 3-(Boc-aminomethyl)piperidine, is provided below. The synthesis of the specific (R)-enantiomer can be achieved through chiral resolution of the racemate or by starting from an appropriate chiral material like (R)-nipecotic acid.

Experimental Protocol: Synthesis of Racemic 3-(Boc-aminomethyl)piperidine

This protocol describes the synthesis of the racemic mixture via debenzylation of a protected precursor.[1]

Reaction: Debenzylation of tert-butyl (1-benzylpiperidin-3-yl)methylcarbamate.

Materials:

-

tert-butyl (1-benzylpiperidin-3-yl)methylcarbamate

-

Methanol (MeOH)

-

10% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Cyclohexene

-

Argon

-

Celite

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

To a solution of tert-butyl (1-benzylpiperidin-3-yl)methylcarbamate (1.0 equivalent) in methanol, add 10% Pd(OH)₂/C (10 wt%).

-

Under an argon atmosphere, add cyclohexene (10.0 equivalents) to the reaction mixture.

-

Reflux the resulting suspension under an argon atmosphere for 20 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a solvent system of dichloromethane/methanol/triethylamine (e.g., 3:1:0.1, v/v/v) to afford 3-(Boc-aminomethyl)piperidine.

Note on Chiral Resolution: The resulting racemic mixture can be resolved into its individual enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, such as (-)-O,O'-di-p-toluoyl-L-tartaric acid.[2]

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a protected primary amine, allows for sequential and selective chemical modifications.

This compound is particularly valuable in the development of drugs targeting the central nervous system.[2] The piperidine scaffold is a common motif in many neurologically active compounds. The specific stereochemistry of the (R)-enantiomer is often essential for achieving the desired potency and selectivity for a biological target.

Key Application Areas:

-

Neurological Disorders: As an intermediate in the synthesis of compounds for treating a range of neurological and psychiatric conditions.[2]

-

Organic Synthesis: A versatile starting material for the creation of diverse heterocyclic compounds and libraries for high-throughput screening.

-

Peptide Synthesis: Utilized in the preparation of peptidomimetics to enhance stability and bioavailability.[2]

-

Materials Science: Explored in the development of novel polymers and functional materials.

Visualizing Synthetic Utility

The following diagrams, generated using Graphviz, illustrate the synthetic importance of this compound.

Caption: A plausible synthetic workflow for obtaining this compound.

Caption: A logical workflow illustrating the use of this compound in multi-step synthesis.

Conclusion

This compound is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its stereodefined structure and versatile reactivity make it an essential tool for medicinal chemists aiming to synthesize novel and effective therapeutic agents, particularly in the challenging area of neuroscience. This guide provides a foundational understanding of its properties and utility, empowering researchers to leverage this important molecule in their drug discovery endeavors.

References

(R)-3-(Boc-aminomethyl)piperidine: A Versatile Chiral Building Block in Drug Discovery

(R)-3-(Boc-aminomethyl)piperidine, a chiral piperidine derivative, serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif is incorporated into various drug candidates targeting a range of receptors and enzymes. This technical guide delves into the synthetic utility of this compound, highlighting its role in the development of potent and selective therapeutic agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Metabotropic Glutamate Receptor 5 (mGluR5) antagonists.

Physicochemical Properties

This compound is a stable, commercially available building block. Its key properties are summarized below.

| Property | Value |

| IUPAC Name | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate |

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.31 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Chirality | (R)-enantiomer |

| Key Functional Groups | Boc-protected primary amine, Secondary amine within the piperidine ring |

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The piperidine scaffold of this compound is a key structural feature in the design of potent and selective DPP-4 inhibitors, a class of drugs used for the treatment of type 2 diabetes. The synthesis involves coupling the piperidine nitrogen to a suitable heterocyclic core.

Synthetic Workflow for DPP-4 Inhibitors

The general synthetic route involves the nucleophilic substitution of a leaving group on a heterocyclic core, such as a triazolopyrazine, with the secondary amine of this compound. This is followed by the deprotection of the Boc group and subsequent reaction to complete the molecule.

Caption: Synthetic workflow for DPP-4 inhibitors.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release. By inhibiting DPP-4, the synthesized compounds increase the levels of active GLP-1 and GIP, leading to improved glycemic control.

Caption: Signaling pathway of DPP-4 inhibition.

Experimental Protocols

General Procedure for N-Arylation:

-

To a solution of this compound (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base like diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Add the heterocyclic halide (e.g., 2-chloro-triazolopyrazine) (1.0 equivalent) to the mixture.

-

Heat the reaction mixture at 80-120 °C for 2-16 hours, monitoring progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Boc-protected intermediate.

Boc-Deprotection:

-

Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt can be used directly in the next step or neutralized with a base.

Application in the Synthesis of mGluR5 Antagonists

This compound is also a valuable precursor for synthesizing negative allosteric modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5). These antagonists are being investigated for their potential in treating various central nervous system (CNS) disorders, including anxiety, depression, and fragile X syndrome.

Synthetic Workflow for mGluR5 Antagonists

The synthesis typically involves an initial reductive amination to append a substituent to the piperidine nitrogen, followed by Boc-deprotection and subsequent amide bond formation.

Caption: Synthetic workflow for mGluR5 antagonists.

Mechanism of Action: mGluR5 Antagonism

mGluR5 is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter glutamate. It plays a key role in modulating synaptic plasticity and neuronal excitability. Overactivation of mGluR5 is implicated in several neurological and psychiatric disorders. The synthesized antagonists act as negative allosteric modulators, binding to a site on the receptor distinct from the glutamate binding site. This binding reduces the receptor's response to glutamate, thereby dampening excessive glutamatergic signaling.

Caption: Signaling pathway of mGluR5 antagonism.

Experimental Protocols

General Procedure for Reductive Amination:

-

Dissolve this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), in portions.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring by LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the product via column chromatography.

General Procedure for Amide Coupling:

-

Dissolve the deprotected amine intermediate (1.0 equivalent), a carboxylic acid (1.0 equivalent), and a coupling agent such as HATU or HBTU (1.1 equivalents) in a solvent like DMF.

-

Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equivalents).

-

Stir the mixture at room temperature for 2-12 hours until the reaction is complete.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography or crystallization to obtain the final mGluR5 antagonist.

(R)-3-(Boc-aminomethyl)piperidine Derivatives: A Technical Guide to Synthesis and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Boc-aminomethyl)piperidine is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core and the presence of a protected primary amine at a stereocenter make it a valuable scaffold for the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for facile deprotection under specific conditions, enabling the selective functionalization of the aminomethyl moiety. This technical guide provides an in-depth overview of the synthesis, key applications, and pharmacological significance of this compound derivatives, with a primary focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Synthesis of the this compound Core

The enantiomerically pure this compound scaffold can be synthesized through various routes, often starting from readily available chiral precursors. Two common approaches involve the use of L-glutamic acid or the resolution of a racemic mixture.

Synthetic Route Starting from L-Glutamic Acid

A multi-step synthesis starting from the natural amino acid L-glutamic acid provides a reliable method to obtain the desired enantiomerically pure product. This route involves the formation of the piperidine ring through cyclization.

Experimental Protocol: Synthesis from L-Glutamic Acid

-

Esterification of L-Glutamic Acid: L-glutamic acid is first converted to its dimethyl ester.

-

Boc Protection: The amino group of the dimethyl ester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.

-

Reduction of Esters: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride (NaBH₄).

-

Tosylation of Diol: The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Cyclization: The ditosylated intermediate undergoes intramolecular cyclization upon reaction with an amine, forming the piperidine ring.

-

Deprotection/Further Modification: The resulting N-substituted piperidine can then be processed to yield this compound.

Synthesis via Resolution of Racemic 3-Aminopiperidine

Another common approach involves the synthesis of racemic 3-aminopiperidine followed by chiral resolution to isolate the desired (R)-enantiomer. The resolved amine is then protected with a Boc group.

Therapeutic Applications: DPP-4 Inhibitors

The most prominent application of this compound is as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[4]

Alogliptin and Linagliptin: Key Examples

Two notable examples of DPP-4 inhibitors synthesized using this compound are Alogliptin and Linagliptin. The chiral aminopiperidine moiety is crucial for their potent and selective inhibition of the DPP-4 enzyme.[1][5]

Table 1: Pharmacological Data of Alogliptin and Linagliptin

| Compound | Target | IC₅₀ (nM) | Selectivity over DPP-8 | Selectivity over DPP-9 |

| Alogliptin | DPP-4 | ~6.9[6] | >10,000-fold[7][8] | >10,000-fold[7][8] |

| Linagliptin | DPP-4 | ~1[9][10][11] | >40,000-fold[12] | >10,000-fold[12] |

DPP-4 Signaling Pathway and Mechanism of Action

The inhibition of DPP-4 by derivatives of this compound has a downstream effect on glucose metabolism. The following diagram illustrates the signaling pathway.

Experimental Protocols

Synthesis of Alogliptin from this compound

A common synthetic route to Alogliptin involves the nucleophilic substitution of a chloropyrimidinedione intermediate with (R)-3-aminopiperidine (obtained after deprotection of the Boc group).

Experimental Protocol: Synthesis of Alogliptin [13]

-

Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile:

-

To a solution of 6-chloro-3-methyluracil in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

-

Add 2-(bromomethyl)benzonitrile to the mixture.

-

Heat the reaction mixture (e.g., 60-80 °C) for several hours, monitoring by TLC or HPLC.

-

Upon completion, cool the mixture and pour it into water to precipitate the product. Filter and dry the solid.

-

-

Synthesis of Alogliptin:

-

Deprotect this compound using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (R)-3-aminopiperidine.

-

Suspend the chloropyrimidinedione intermediate and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.

-

Add potassium carbonate to the suspension.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by HPLC).

-

Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate. The crude Alogliptin can be purified by recrystallization.

-

-

Formation of Alogliptin Benzoate:

-

Dissolve the purified Alogliptin in ethanol.

-

Add a solution of benzoic acid in ethanol.

-

Stir the mixture to allow the benzoate salt to precipitate.

-

Filter the solid, wash with ethanol, and dry under vacuum.

-

DPP-4 Inhibition Assay

The inhibitory activity of this compound derivatives against DPP-4 can be determined using a fluorometric assay.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay [14][15][16]

-

Reagents and Materials:

-

Human recombinant DPP-4 enzyme.

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl, pH 8.0).

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

Positive control inhibitor (e.g., Sitagliptin).

-

96-well microplate (black, for fluorescence).

-

Microplate reader with fluorescence detection (λex = 360 nm, λem = 460 nm).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound solution at various concentrations.

-

Add the DPP-4 enzyme solution and incubate at 37 °C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) solution.

-

Incubate the plate at 37 °C for a set period (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity at the specified wavelengths.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Other Potential Applications

While the development of DPP-4 inhibitors is the most prominent application, the this compound scaffold is also utilized in the synthesis of compounds targeting other therapeutic areas. Its structural features make it a valuable component in the design of ligands for various receptors and enzymes. Research has explored its use in the development of agents for neurological disorders, although this area is less developed compared to its application in diabetes.[17] The versatility of this building block suggests potential for its incorporation into a wider range of drug candidates in the future.

Conclusion

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis, most notably for the creation of highly effective and selective DPP-4 inhibitors like Alogliptin and Linagliptin. The stereochemistry of this intermediate is paramount to the biological activity of the final drug products. The synthetic routes to this scaffold are well-established, and its incorporation into complex molecules is synthetically tractable. The continued exploration of derivatives based on this piperidine core holds promise for the discovery of novel therapeutics for a range of diseases beyond type 2 diabetes. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to leverage the potential of this compound and its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 17. chemimpex.com [chemimpex.com]

The Pivotal Role of (R)-3-(Boc-aminomethyl)piperidine and Its Analogs in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-3-(Boc-aminomethyl)piperidine and its closely related analog, (R)-3-(Boc-amino)piperidine , have emerged as indispensable chiral building blocks in medicinal chemistry. Their rigid piperidine core and strategically placed protected amine functionality provide a versatile scaffold for the synthesis of complex, biologically active molecules. This technical guide delves into the significant applications of these compounds, with a primary focus on their role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will explore detailed synthetic protocols, comparative pharmacological data, and the underlying biological pathways influenced by drugs derived from these critical intermediates.

A note on nomenclature: While the initial topic specified this compound, the vast majority of its prominent applications in the synthesis of blockbuster drugs, such as DPP-4 inhibitors, utilize its close analog, (R)-3-(Boc-amino)piperidine. This guide will focus on the applications of the more prevalently used (R)-3-(Boc-amino)piperidine, as it offers a more comprehensive and impactful overview for researchers in the field.

A Cornerstone in the Synthesis of DPP-4 Inhibitors

The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with various biological targets. The Boc-protected aminopiperidine structure, particularly the (R)-enantiomer, is crucial for achieving the desired stereochemistry and functionalization in a number of modern pharmaceuticals.

(R)-3-(Boc-amino)piperidine is a key intermediate in the synthesis of several DPP-4 inhibitors, a class of oral antidiabetic drugs that help to control blood sugar levels.[1][2] Notable examples include Alogliptin and Linagliptin. The chiral integrity of the aminopiperidine is essential for the high potency and selectivity of these drugs.[1]

The DPP-4/GLP-1 Signaling Pathway

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[3] GLP-1 plays a crucial role in glucose homeostasis by stimulating insulin secretion, inhibiting glucagon release, and slowing gastric emptying.[3][4] By inhibiting DPP-4, drugs like Alogliptin and Linagliptin increase the levels of active GLP-1, thereby enhancing its beneficial effects on blood sugar control.[5]

Caption: DPP-4 Inhibition Signaling Pathway.

Quantitative Pharmacological Data

The efficacy of DPP-4 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). Lower values indicate greater potency. The following table summarizes these values for several prominent DPP-4 inhibitors, including those synthesized using the (R)-3-aminopiperidine scaffold.

| Drug | Target | IC50 (nM) | Ki (nM) | Scaffold Origin |

| Alogliptin | DPP-4 | <10[6] | - | (R)-3-aminopiperidine[7] |

| Linagliptin | DPP-4 | 1-10[8] | - | (R)-3-aminopiperidine[1] |

| Sitagliptin | DPP-4 | 18[9] | - | Other |

| Vildagliptin | DPP-4 | 62[10] | - | Other |

| Saxagliptin | DPP-4 | 50[10] | - | Other |

Experimental Protocols

The synthesis of DPP-4 inhibitors using (R)-3-(Boc-amino)piperidine typically involves a multi-step process. Below are generalized experimental protocols for the synthesis of Alogliptin and Linagliptin, based on published literature.

Synthesis of Alogliptin

The synthesis of Alogliptin often starts with the preparation of a pyrimidinedione intermediate, which is then coupled with (R)-3-aminopiperidine.[11]

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

To a solution of 6-chloro-3-methyluracil in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. 2-(bromomethyl)benzonitrile is then added to the mixture.[11] The reaction is heated (e.g., at 60-80 °C) for several hours and monitored by techniques like TLC or HPLC.[11] Upon completion, the mixture is cooled and poured into water to precipitate the product, which is then filtered, washed, and dried.[11]

Step 2: Synthesis of Alogliptin

The intermediate from Step 1 and (R)-3-aminopiperidine dihydrochloride are suspended in a solvent mixture, for example, isopropanol and water.[11] A base, such as potassium carbonate, is added, and the mixture is heated to reflux for several hours.[11] After completion, the reaction is cooled, and inorganic salts are removed by filtration. The filtrate is concentrated, and the crude Alogliptin can be purified by recrystallization or column chromatography.[11]

Synthesis of Linagliptin

The synthesis of Linagliptin involves the coupling of a xanthine derivative with (R)-3-aminopiperidine.[1]

Step 1: Synthesis of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

8-bromo-3-methylxanthine is reacted with 1-bromo-2-butyne in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as DMF. The resulting intermediate is then reacted with 2-(chloromethyl)-4-methylquinazoline in the presence of a base like sodium carbonate in a solvent such as dimethylacetamide (DMA) to yield the bromo adduct.[1]

Step 2: Synthesis of Linagliptin

The bromo adduct from Step 1 is condensed with (R)-3-aminopiperidine hydrochloride in the presence of a base like potassium carbonate in a solvent such as DMF at an elevated temperature (e.g., 80°C).[1] After the reaction is complete, the crude Linagliptin is worked up and purified, often by recrystallization from a suitable solvent system like methanol/methyl-tert-butyl ether to achieve high purity.[1]

Experimental Workflow for DPP-4 Inhibitor Screening

The discovery of new DPP-4 inhibitors relies on robust screening assays to identify and characterize potential drug candidates. A common in vitro workflow involves a fluorescence-based enzyme inhibition assay.

Caption: In Vitro DPP-4 Inhibitor Screening Workflow.

This workflow typically involves the following steps:

-

Reagent Preparation: The DPP-4 enzyme, a fluorogenic substrate (such as Gly-Pro-aminomethylcoumarin), assay buffer, and the test compounds (potential inhibitors) are prepared.[12][13]

-

Assay Setup: The enzyme, buffer, and either the test compound or a vehicle control are added to the wells of a microplate.[13]

-

Pre-incubation: The plate is pre-incubated to allow the test compounds to interact with the enzyme.[13]

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.[12]

-

Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.[12]

-

Fluorescence Measurement: A plate reader is used to measure the fluorescence generated by the cleavage of the substrate. The intensity of the fluorescence is proportional to the enzyme activity.[13]

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells. From this data, the IC50 value can be determined.

Beyond DPP-4 Inhibition: Other Applications

While the role of this compound and its analogs in the synthesis of DPP-4 inhibitors is well-established, these versatile building blocks are also utilized in the development of other therapeutic agents. Their unique structural features make them valuable for creating molecules that target a range of biological pathways. For instance, piperidine derivatives are being investigated as neurokinin (NK) receptor antagonists, which have potential applications in treating pain, depression, and emesis.[14] The chiral piperidine scaffold is instrumental in achieving the specific conformations required for potent and selective receptor binding.

Conclusion

This compound and, more prominently, its analog (R)-3-(Boc-amino)piperidine, are of paramount importance in modern medicinal chemistry and drug discovery. Their application as chiral building blocks has been pivotal in the successful development of highly effective DPP-4 inhibitors for the management of type 2 diabetes. The ability to introduce a stereochemically defined piperidine ring is crucial for the potency, selectivity, and overall pharmacological profile of these drugs. As research continues to explore new therapeutic targets, the versatility of these piperidine-based scaffolds ensures their continued relevance and utility in the creation of the next generation of innovative medicines. This guide provides a foundational understanding for researchers and scientists working to leverage these powerful synthetic intermediates in their drug development endeavors.

References

- 1. cbijournal.com [cbijournal.com]

- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. lifetechindia.com [lifetechindia.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-(Boc-aminomethyl)piperidine: A Core Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-(Boc-aminomethyl)piperidine, a chiral piperidine derivative, has emerged as a pivotal building block in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Its rigid, conformationally defined structure and the presence of a protected primary amine make it an invaluable synthon for introducing a chiral aminomethylpiperidine moiety into a target molecule. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of cutting-edge therapeutics.

Physicochemical Properties and Spectroscopic Data

This compound, also known as (R)-tert-butyl (piperidin-3-ylmethyl)carbamate, is a white to off-white solid. Its Boc-protecting group allows for controlled reactivity in subsequent synthetic steps. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 879275-33-9 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Melting Point | 64-66 °C[1] |

| Optical Rotation [α]D | -11.03 (c=0.10, methanol) (for the (S)-enantiomer)[1] |

| Appearance | White to off-white solid |

Table 2: Spectroscopic Data for (S)-tert-butyl (piperidin-3-ylmethyl)carbamate (Enantiomer of the title compound) [1]

| Type | Data |

| ¹H NMR (CDCl₃, 300MHz) δ | 1.01-1.21 (m, 2H, H-4); 1.39 (s, 9H, -OC(CH₃)₃); 1.57- 1.72 (m, 3H, H-3, H-5); 2.20-2.31 (m, 1H, CHₐNHBoc); 2.49-2.56 (m, 1H, CH♭NHBoc); 2.90-3.03 (m, 4H, H-2, H-4); 4.77 (brs, 1H, NH) |

| ¹³C NMR (CDCl₃, 300MHz) δ | 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72 |

| IR (pure, cm⁻¹) | 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172 |

| FAB MS (m/z) | 215 (M+1) |

Enantioselective Synthesis

The chirality at the C3 position of the piperidine ring is crucial for the biological activity of the final products. Therefore, the enantioselective synthesis of this compound is of paramount importance. One common strategy involves the chiral resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine.

Experimental Protocol: Chiral Resolution of (±)-3-(Boc-aminomethyl)piperidine

This protocol is adapted from a procedure for the synthesis of the (S)-enantiomer and can be modified for the (R)-enantiomer by using the appropriate chiral resolving agent.

Step 1: Salt Formation with a Chiral Acid A solution of racemic 3-(Boc-aminomethyl)piperidine (1 equivalent) in a suitable solvent such as methanol is treated with a chiral resolving agent like (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent). The mixture is heated to reflux to ensure complete dissolution and then allowed to cool to room temperature.

Step 2: Fractional Crystallization The diastereomeric salt of the desired enantiomer selectively crystallizes out of the solution upon cooling and stirring for several hours. The solid is collected by filtration and washed with a minimal amount of cold solvent. The crystallization process can be repeated to enhance the enantiomeric purity.

Step 3: Liberation of the Free Amine The purified diastereomeric salt is suspended in water and cooled in an ice bath. A base, such as 10% aqueous sodium carbonate, is added portion-wise until the solution becomes basic. This liberates the free amine, which can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the enantiomerically enriched this compound. A typical yield for this resolution process is around 65% with high enantiomeric excess.[1]

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of several important pharmaceutical agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors, such as Alogliptin, are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. The (R)-piperidine moiety is a common feature in many DPP-4 inhibitors, contributing to their high affinity and selectivity.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors, such as Niraparib, are targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. The (R)-3-(aminomethyl)piperidine moiety often serves as a key pharmacophore that interacts with the PARP enzyme.

Conclusion

This compound is a versatile and highly valuable chiral building block in organic synthesis. Its importance is underscored by its application in the synthesis of a new generation of drugs for treating prevalent diseases such as type 2 diabetes and cancer. The development of efficient and scalable enantioselective synthetic routes to this intermediate is crucial for ensuring the accessibility and affordability of these life-saving medicines. This technical guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the significance of this chiral synthon in advancing medicinal chemistry.

References

Spectroscopic and Synthetic Profile of (R)-3-(Boc-aminomethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-(Boc-aminomethyl)piperidine, a key chiral intermediate in pharmaceutical synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, this guide outlines the experimental protocols for acquiring such data and presents a representative synthetic pathway for its preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data presented is for the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer, with the exception of the sign of its optical rotation.

Table 1: ¹H NMR Data for (S)-3-(Boc-aminomethyl)piperidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.77 | brs | 1H | NH |

| 2.90-3.03 | m | 4H | H-2, H-6 |

| 2.49-2.56 | m | 1H | CHbNHBoc |

| 2.20-2.31 | m | 1H | CHaNHBoc |

| 1.57-1.72 | m | 3H | H-3, H-5 |

| 1.39 | s | 9H | -OC(CH₃)₃ |

| 1.01-1.21 | m | 2H | H-4 |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Data for (S)-3-(Boc-aminomethyl)piperidine

| Chemical Shift (δ) ppm | Assignment |

| 156.72 | C=O (Boc) |

| 79.73 | -OC(CH₃)₃ |

| 51.16 | C-2 |

| 47.46 | C-6 |

| 44.99 | CH₂NHBoc |

| 38.44 | C-3 |

| 29.58 | C-5 |

| 29.03 | -OC(CH₃)₃ |

| 26.56 | C-4 |

Solvent: CDCl₃, Frequency: 300 MHz

Table 3: IR and MS Data for (S)-3-(Boc-aminomethyl)piperidine

| Spectroscopic Technique | Data |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172[1] |

| Mass Spectrometry (MS) | m/z: 215 [M+1]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a clean NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with KBr powder and pressing the mixture into a thin disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with a suitable ionization technique, such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI). The sample is introduced into the ion source, and the resulting ions are analyzed to determine their mass-to-charge ratio (m/z).

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from a suitable chiral precursor. A representative synthetic pathway is illustrated below.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of this compound relies on the complementary information provided by different spectroscopic techniques.

References

An In-depth Technical Guide on the Solubility and Stability of (R)-3-(Boc-aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-3-(Boc-aminomethyl)piperidine, a key building block in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its effective handling, storage, and application in drug development and other chemical syntheses.

Solubility Profile

This compound exhibits a varied solubility profile across different solvent classes. Its structure, containing both a lipophilic Boc-group and a polar piperidine ring with an amino group, allows for miscibility with a range of organic solvents while having limited solubility in aqueous media.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in mg/mL) is not extensively available in published literature, qualitative assessments from various sources provide a consistent solubility profile. This information is summarized in the table below.

| Solvent Class | Solvent | Solubility Profile |

| Polar Protic | Water | Slightly Soluble |

| Methanol | Soluble[1][2] | |

| Ethanol | Soluble[1][2] | |

| Polar Aprotic | Dichloromethane | Soluble (inferred from use in synthesis) |

| Tetrahydrofuran | Soluble (inferred from use in synthesis) | |

| Non-Polar | Petroleum Ether | Slightly Soluble/Insoluble (used for precipitation)[1] |

Table 1: Qualitative Solubility of this compound in Common Solvents

Stability Profile

The stability of this compound is largely dictated by the lability of the tert-butyloxycarbonyl (Boc) protecting group under certain conditions. The piperidine ring itself is relatively stable but can be susceptible to oxidation under harsh conditions.

Forced Degradation Studies

Forced degradation studies on closely related compounds, such as the active pharmaceutical ingredient Linagliptin for which this compound is a key intermediate, provide significant insights into its stability.[3][4] The compound is expected to be most susceptible to degradation under acidic conditions.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Labile. The Boc group is readily cleaved under acidic conditions.[3] | (R)-3-(aminomethyl)piperidine (de-Boc derivative) |

| Basic Hydrolysis | Stable. The Boc group is generally stable to basic conditions.[5] | No significant degradation expected. |

| Oxidative Degradation | Relatively Stable. The piperidine ring may be susceptible to oxidation under strong oxidizing conditions, but the Boc-protected amine is generally stable.[1][2] | Potential oxidation products of the piperidine ring, though significant degradation is not expected under typical conditions. |

| Thermal Degradation | Stable at ambient temperatures. Thermal deprotection of the Boc group can occur at elevated temperatures (typically >150 °C).[6] | (R)-3-(aminomethyl)piperidine (de-Boc derivative) and products of further decomposition at very high temperatures. |

| Photolytic Degradation | Relatively Stable. Piperidine derivatives can undergo photo-oxidation, but significant degradation under standard laboratory light conditions is not typically observed.[7][8] | Potential photo-oxidation products. |

Table 2: Predicted Stability of this compound under Various Stress Conditions

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Objective: To determine the approximate solubility of the compound in a range of solvents at ambient temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, dichloromethane, etc.)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add a pre-weighed excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and agitate the mixture using a vortex mixer for 2 minutes.

-

Place the vial on a magnetic stirrer and stir at a constant speed at ambient temperature for 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After 24 hours, cease stirring and allow the undissolved solid to settle for at least 1 hour.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent.

-

Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC-UV or GC-FID.

-

-

Calculation:

-

Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

-

Protocol for Forced Degradation Study

This protocol describes a typical forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and degradation products under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or other suitable solvent

-

HPLC system with a UV detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Degradation:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Keep one sample at room temperature and another at 60°C for 24 hours.

-

Neutralize the samples with an equivalent amount of NaOH before analysis.

-

-

Basic Degradation:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Keep one sample at room temperature and another at 60°C for 24 hours.

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Store the sample at room temperature, protected from light, for 24 hours.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at 80°C for 48 hours.

-

Heat a solution of the compound in a suitable solvent at 60°C for 48 hours.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

-

Compare the chromatograms to identify and quantify any degradation products.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and experimental workflows.

Caption: Workflow for determining the solubility of this compound.

Caption: General workflow for a forced degradation study.

Caption: Primary degradation pathway of this compound under acidic conditions.

References

- 1. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 2. (R)-3-(Boc-amino)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

(R)-3-(Boc-aminomethyl)piperidine: A Comprehensive Technical Guide to Synthesis and Applications

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

(R)-3-(Boc-aminomethyl)piperidine, a chiral Boc-protected piperidine derivative, has emerged as a critical building block in modern pharmaceutical synthesis. Its structural features and chirality are pivotal in the development of various therapeutic agents, most notably in the class of dipeptidyl peptidase IV (DPP-4) inhibitors for the management of type 2 diabetes. This technical guide provides a comprehensive review of the synthesis and applications of this compound, presenting key data in structured tables, detailing experimental protocols, and illustrating synthetic pathways through logical diagrams.

Synthesis of this compound

The enantioselective synthesis of 3-substituted piperidines, including this compound, is a significant area of research due to the prevalence of the piperidine motif in bioactive molecules.[1][2] Various strategies have been developed to control the stereochemistry at the C3 position of the piperidine ring, which is crucial for biological activity.[2]

One prominent and highly effective methodology involves a three-step sequence starting from pyridine.[2] This approach utilizes a rhodium-catalyzed asymmetric reductive Heck reaction as the key step to introduce the C3 substituent with high enantioselectivity.[2][3][4] This method offers broad functional group tolerance and has been successfully applied to the formal synthesis of bioactive molecules.[2]

Another strategy involves the asymmetric synthesis of (R)-3-amino piperidine derivatives using a transaminase catalyst.[5][6] This biocatalytic approach offers high optical purity and environmentally friendly reaction conditions.[5] Additionally, multi-step synthetic routes starting from natural α-amino acids like L-glutamic acid have been described. These routes involve a series of transformations, including esterification, Boc-protection, reduction, tosylation, and cyclization.

A patented method describes the preparation of (R)-3-Boc-aminopiperidine starting from N-Cbz-3-piperidine carboxylic acid, involving chiral separation, amidation, Hofmann degradation, Boc protection, and debenzylation.[7]

Key Synthetic Approaches at a Glance

| Starting Material | Key Reaction/Strategy | Reagents/Catalysts | Reported Yield | Enantiomeric Excess (ee) | Reference |

| Pyridine | Rh-catalyzed asymmetric reductive Heck reaction | [Rh(cod)Cl]2, Josiphos ligand, Arylboronic acid | High | Excellent | [2][3][4] |

| 3-Piperidone derivative | Enzymatic asymmetric amination | Transaminase | High | High | [5][6] |

| L-Glutamic acid | Multi-step synthesis via diol and ditosylate | NaBH4, TsCl, various amines | 44-55% (overall) | High | |

| N-Cbz-3-piperidine carboxylic acid | Chiral resolution, Hofmann degradation | R-phenylethylamine, NaOBr, (Boc)2O, Pd/C | Good | >99% | [7] |

| D-Lysine/D-Ornithine | O-alkylation and hydrogenation of N-Boc protected 3-aminolactams | 5% Pt/C | Not specified | High | [8] |

| 3-Hydroxypiperidine | Oxidation and transaminase-catalyzed amination | TEMPO/NaOCl, Transaminase | High | High | [9] |

Experimental Protocols

General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is based on the methodology for the enantioselective synthesis of 3-substituted piperidines.[2][3]

-

Preparation of the Catalyst Solution: In a glovebox, [Rh(cod)Cl]2 (1.0 equiv) and the appropriate chiral ligand (e.g., a Josiphos-type ligand, 2.2 equiv) are dissolved in a suitable solvent (e.g., 1,4-dioxane) and stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, the arylboronic acid (3.0 equiv) is added, followed by the dihydropyridine substrate (1.0 equiv).

-

Reaction Conditions: The reaction mixture is stirred at 70 °C for 20 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether (Et₂O), and passed through a plug of silica gel. The solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the 3-substituted tetrahydropyridine.[2]

-

Reduction and Deprotection: The resulting tetrahydropyridine is subjected to hydrogenation using palladium on carbon (Pd/C) as the catalyst. Subsequent deprotection of the carbamate (if present) yields the final 3-substituted piperidine.[2]

Enzymatic Asymmetric Amination Using Transaminase

This protocol outlines the general steps for the biocatalytic synthesis of (R)-3-amino piperidine derivatives.[5][6]

-

Reaction Mixture: A buffered aqueous solution is prepared containing the 3-piperidone substrate, an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Enzyme Addition: The transaminase enzyme (either as a whole-cell catalyst or a purified enzyme) is added to the reaction mixture.

-

Reaction Conditions: The reaction is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).

-

Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude product, which can be further purified by chromatography or crystallization.

Applications of this compound

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors.[10][11] These oral antidiabetic drugs play a vital role in managing type 2 diabetes by enhancing the body's own incretin system to control blood sugar levels.[11]

Role in DPP-4 Inhibitor Synthesis

This compound serves as a key building block for several marketed DPP-4 inhibitors, including:

-

Alogliptin: The chiral piperidine moiety is essential for the pharmacological activity of Alogliptin.[10][11]

-

Linagliptin: This compound also incorporates the (R)-3-aminopiperidine scaffold.[11][12]

The Boc-protecting group on the aminomethyl side chain allows for selective reactions at the piperidine nitrogen, facilitating the construction of the final drug molecule. The precise stereochemistry of the (R)-enantiomer is critical for effective binding to the DPP-4 enzyme.[11]

Beyond DPP-4 inhibitors, this compound and its derivatives are valuable in the synthesis of other pharmaceutically active compounds, including those targeting neurological disorders.[13] The piperidine scaffold is a common feature in many natural products and drug candidates.[1][4]

Biological Activity Data of End Products

| Compound | Target | IC50 | Application | Reference |

| Alogliptin | DPP-4 | <10 nM | Type 2 Diabetes | [14] |

| Linagliptin | DPP-4 | ~1 nM | Type 2 Diabetes | [12] |

| Sitagliptin (related structure) | DPP-4 | 19 nM | Type 2 Diabetes | [14] |

| Aminomethyl-pyridine derivatives | DPP-4 | 10 nM | Potential DPP-4 Inhibitors | [15] |

Signaling Pathways and Workflows

General Synthetic Pathway from Pyridine

Caption: Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.

Workflow for Biocatalytic Synthesis

Caption: General workflow for transaminase-catalyzed synthesis.

Application in Drug Synthesis

Caption: Role as a key building block in DPP-4 inhibitor synthesis.

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. benchchem.com [benchchem.com]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 6. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 7. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 13. chemimpex.com [chemimpex.com]

- 14. oatext.com [oatext.com]

- 15. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of (R)-3-(Boc-aminomethyl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile building block in designing novel therapeutics.[1] Among the myriad of piperidine-based synthons, the chiral intermediate (R)-3-(Boc-aminomethyl)piperidine stands out as a critical component in the synthesis of several modern drugs, including DPP-4 inhibitors like Alogliptin.[2][3] The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective chemical modifications, making it an ideal starting point for generating diverse compound libraries for biological screening.

This technical guide provides an in-depth overview of the core methodologies for the biological activity screening of novel compounds derived from this compound. It covers key therapeutic areas where piperidine derivatives have shown significant promise, including the modulation of the endocannabinoid system, cancer, and infectious diseases. Detailed experimental protocols, structured data presentation, and workflow visualizations are provided to assist researchers in the systematic evaluation of these compounds.

General Synthetic Approach & Screening Workflow

The generation of a diverse chemical library from this compound typically involves initial deprotection of the Boc group, followed by derivatization of the resulting primary amine or the piperidine nitrogen.[4] This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). The subsequent screening cascade is designed to identify promising lead compounds through a series of hierarchical assays.

Screening for Endocannabinoid System Modulators

The endocannabinoid system (ECS) plays a crucial role in regulating various physiological processes. The primary metabolic enzymes of the ECS, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), are key therapeutic targets for pain, inflammation, and neurological disorders.[5][6] Piperidine and piperazine ureas are among the classes of compounds known to inhibit these serine hydrolases.[6]

FAAH and MAGL Signaling Pathway

FAAH is the principal enzyme for the degradation of anandamide (AEA), while MAGL is responsible for hydrolyzing 2-arachidonoylglycerol (2-AG).[5][7] Inhibiting these enzymes increases the levels of their respective endocannabinoid substrates, enhancing signaling through cannabinoid receptors (CB1 and CB2).

Experimental Protocol: Fluorometric FAAH/MAGL Inhibition Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human FAAH or MAGL using a fluorogenic substrate.[5][7][8]

Materials:

-

Human recombinant FAAH or MAGL enzyme.

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA for FAAH; 10 mM Tris-HCl, pH 7.2, 1 mM EDTA for MAGL).[8]

-

Fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH; AA-HNA for MAGL).[8][9]

-

Test compounds and positive control inhibitor (e.g., JZL 195) dissolved in DMSO.[10]

-

96-well solid white microplates.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation : Thaw enzyme on ice and dilute to the desired working concentration in cold Assay Buffer.[10] Prepare serial dilutions of the test compounds and positive control in DMSO.

-

Assay Plate Setup : In a 96-well plate, add reagents in the following order:

-

Pre-incubation : Gently mix the plate and pre-incubate for a specified time (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C for FAAH, room temperature for MAGL).[9][10] This step is crucial for irreversible or time-dependent inhibitors.[5]

-

Reaction Initiation : Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to all wells.[10]

-

Signal Measurement : Immediately cover the plate and incubate for 30 minutes at the appropriate temperature.[8] Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8]

-

Data Analysis :

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and use non-linear regression to determine the IC50 value.[5]

-